molecular formula C17H17NO5 B2751060 N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 2310142-03-9

N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No. B2751060
CAS RN: 2310142-03-9
M. Wt: 315.325
InChI Key: ISXBUQOLWUBLRC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is based on its molecular formula, C17H17NO5. It includes a benzofuran core, which is a type of aromatic organic compound that consists of a benzene ring fused to a furan ring. The compound also contains a carboxamide group (CONH2), which is a functional group consisting of a carbonyl group (C=O) linked to a nitrogen atom.

Scientific Research Applications

Synthesis and Biological Activity

Research into structurally complex molecules, such as benzofuran and benzo[d][1,3]dioxole derivatives, often focuses on their synthesis and evaluation for biological activities. For example, the synthesis of novel benzodifuranyl compounds, including 1,3,5-triazines and oxadiazepines derived from visnaginone and khellinone, has demonstrated anti-inflammatory and analgesic properties, indicating the therapeutic potential of such compounds (Abu‐Hashem, Al-Hussain, & Zaki, 2020). These findings suggest that related compounds, including the one of interest, may also possess significant biological activities worthy of exploration.

Chemical Synthesis and Characterization

The chemical synthesis of complex molecules often involves innovative methodologies that enable the formation of unique structural motifs. For instance, the use of m-chloroperbenzoic acid in the oxidation of 2,3-disubstituted indoles has led to the formation of o-aminophenol derivatives and dimeric products (Hino, Yamaguchi, Matsuki, Nakano, Sodeoka, & Nakagawa, 1983). This illustrates the potential for employing oxidative strategies in the synthesis of compounds with benzofuran components, providing a pathway for the synthesis and functionalization of the compound of interest.

Mechanism of Action

Target of Action

Related compounds have been described as modulators ofNLPR3 (pyrin domain-containing protein 3) , which plays a crucial role in the inflammatory response and is implicated in various diseases.

Mode of Action

It’s worth noting that compounds with similar structures have shown stronganti-inflammatory activity by down-regulating nitric oxide (NO) production in LPS stimulated RAW 264.7 macrophages .

Biochemical Pathways

The compound is involved in the Nrf2/HO-1 pathway , which is closely connected with inflammation . By modulating this pathway, the compound may exert its anti-inflammatory effects.

Result of Action

The compound has been associated with anti-inflammatory activity . This suggests that it could potentially be used in the treatment of inflammatory conditions.

properties

IUPAC Name

N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO5/c19-16(11-3-4-14-15(8-11)23-10-22-14)18-9-17(20)6-1-2-13-12(17)5-7-21-13/h3-5,7-8,20H,1-2,6,9-10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISXBUQOLWUBLRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CO2)C(C1)(CNC(=O)C3=CC4=C(C=C3)OCO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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